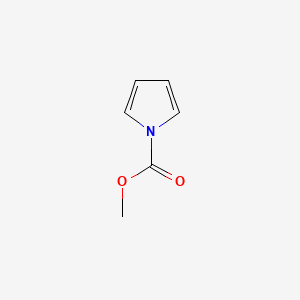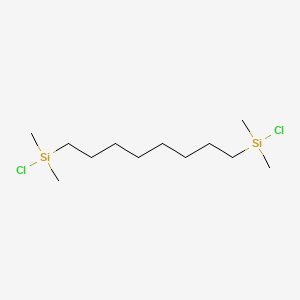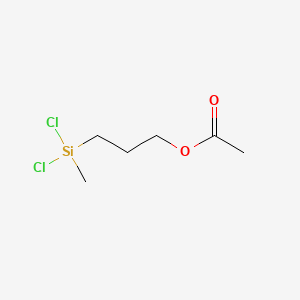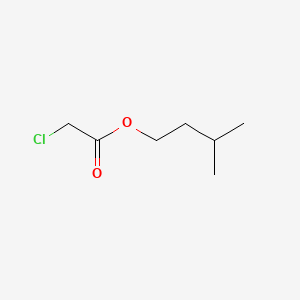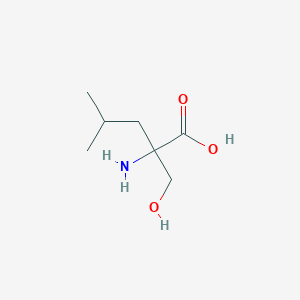
2-氨基-2-(羟甲基)-4-甲基戊酸
描述
2-Amino-2-(hydroxymethyl)-4-methylpentanoic acid, also known as Tris or Tris(hydroxymethyl)aminomethane, is an organic compound extensively used in biochemistry and molecular biology as a component of buffer solutions . It contains a primary amine and thus undergoes the reactions associated with typical amines, e.g., condensations with aldehydes .
Synthesis Analysis
The synthesis of 2-Amino-2-(hydroxymethyl)-4-methylpentanoic acid involves catalytic protodeboronation of alkyl boronic esters . Another method involves the reaction of N-Boc-amino ester in hydrochloric acid .Molecular Structure Analysis
The molecular structure of Tris is represented by the formula (HOCH2)3CNH2 . It has a molar mass of 121.136 g·mol−1 .Chemical Reactions Analysis
Tris contains a primary amine and thus undergoes the reactions associated with typical amines, e.g., condensations with aldehydes . It also complexes with metal ions in solution .Physical And Chemical Properties Analysis
Tris appears as a white crystalline powder with a density of 1.328g/cm3 . It has a melting point of >175-176 °C and a boiling point of 219 °C . It is soluble in water (~50 g/100 mL at 25 °C) and has an acidity (pKa) of 8.07 (conjugate acid) .科学研究应用
Biochemistry
Tris is extensively used in biochemistry as a component of buffer solutions . It’s often used in the formulation of buffers like Tris-acetate-EDTA (TAE) and Tris-borate-EDTA (TBE), which are suitable for maintaining pH within the physiological range (pH 7 -9) applicable to most living organisms . These buffers are commonly used in procedures involving nucleic acids, the building blocks of DNA and RNA .
Molecular Biology
In molecular biology, Tris is used as a buffering agent in various solutions, particularly in gel electrophoresis of DNA and RNA . It’s a key component of both TAE and TBE buffers, which are used as running buffers and gel preparation buffers in gel electrophoresis .
Medicine
Tris is used in medicine, given in intensive care for its properties as a buffer for the treatment of severe metabolic acidosis in specific circumstances . Some medications are formulated as the “tromethamine salt” including Hemabate (carboprost as trometamol salt), and "ketorolac trometamol" .
Pharmacology
At least six active pharmaceutical materials are listed in the Index Nominum International Drug Dictionary 1990/91, and/or the USAN and USP Dictionary of Drug Names, as being offered in the form of their TRIS AMINO salt .
Chemistry
Tris is used in chemistry as a primary standard to calibrate pH meters because its acid dissociation constant (pKa) at room temperature is nearly equal to pH 8.06, making a Tris solution an effective buffer in the biological pH range .
Environmental Biology
In 2023, a strain of Pseudomonas hunanensis was found to be able to degrade TRIS buffer . This could have implications for the use of Tris in various biological applications and its impact on the environment.
Biopharmaceutical Manufacturing
Tris is used in biopharmaceutical manufacturing, particularly in downstream processing . It’s used in the formulation of buffers that are used in various stages of biopharmaceutical production .
Physical and Optical Applications
Due to its increased stability, Tris is used in the creation of gold nanoparticles, which are ideal for use in physical and optical applications .
Chemical Synthesis
Tris is used as a reagent in chemical synthesis. It’s used in the preparation of buffer solutions, which are essential in various chemical reactions .
Industrial Applications
Tris is used in industrial applications, particularly in the production of surfactants and detergents .
Laboratory Reagent
Tris is a common reagent in laboratories. It’s used in the preparation of buffer solutions, which are used in various laboratory procedures .
Environmental Science
Tris is used in environmental science, particularly in the study of water quality. It’s used in the preparation of buffer solutions, which are used in the analysis of water samples .
Chromatography
Tris is used in the downstream processing of biopharmaceutical manufacturing, particularly in chromatography . It’s used in the formulation of buffers that are used in various stages of biopharmaceutical production .
Gold Nanoparticles Creation
Due to its increased stability, Tris is used in the creation of gold nanoparticles . These gold nanoparticles are ideal for use in physical and optical applications .
Adsorption of Thiolated Ligands
Tris is used for the adsorption of thiolated ligands such as oligonucleotides and polyethylene glycols . This is particularly useful in the field of biochemistry and molecular biology .
安全和危害
属性
IUPAC Name |
2-amino-2-(hydroxymethyl)-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3/c1-5(2)3-7(8,4-9)6(10)11/h5,9H,3-4,8H2,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKFHHTGBNYQWFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CO)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10370029 | |
| Record name | 2-amino-2-(hydroxymethyl)-4-methylpentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10370029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-2-(hydroxymethyl)-4-methylpentanoic acid | |
CAS RN |
7522-44-3 | |
| Record name | 2-amino-2-(hydroxymethyl)-4-methylpentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10370029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





